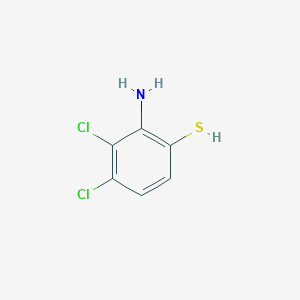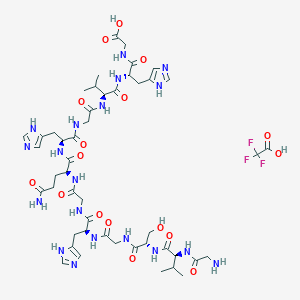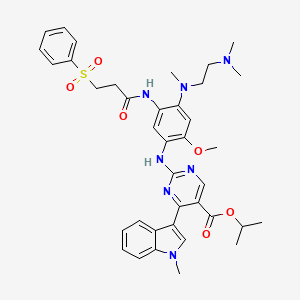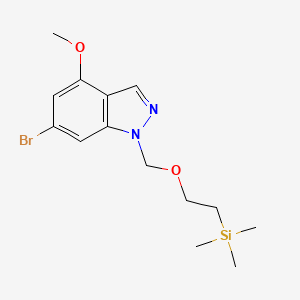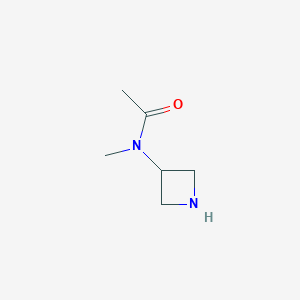![molecular formula C29H21N5O4 B12832227 N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine-2,6-dicarbohydrazide core with two (E)-(2-hydroxynaphthalen-1-yl)methylidene groups attached, making it a versatile ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide typically involves the condensation reaction between pyridine-2,6-dicarbohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives, depending on the substituent.
科学研究应用
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to form stable complexes with metal ions.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide exerts its effects is primarily through its ability to coordinate with metal ions. The compound’s pyridine and hydrazide groups provide multiple coordination sites, allowing it to form stable complexes with various metal ions. These metal complexes can then interact with biological molecules or catalyze specific chemical reactions, depending on the metal ion and the environment .
相似化合物的比较
Similar Compounds
- N’~2~,N’~6~-bis[(E)-(2-hydroxyphenyl)methylidene]pyridine-2,6-dicarbohydrazide
- N’~2~,N’~6~-bis[(E)-(2-hydroxybenzylidene)]pyridine-2,6-dicarbohydrazide
- N’~2~,N’~6~-bis[(E)-(2-hydroxy-3-methoxybenzylidene)]pyridine-2,6-dicarbohydrazide
Uniqueness
N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is unique due to its naphthalenyl groups, which provide additional aromaticity and potential for π-π interactions. This can enhance the stability and reactivity of its metal complexes compared to similar compounds with phenyl or benzyl groups .
属性
分子式 |
C29H21N5O4 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC 名称 |
2-N,6-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C29H21N5O4/c35-26-14-12-18-6-1-3-8-20(18)22(26)16-30-33-28(37)24-10-5-11-25(32-24)29(38)34-31-17-23-21-9-4-2-7-19(21)13-15-27(23)36/h1-17,35-36H,(H,33,37)(H,34,38)/b30-16+,31-17+ |
InChI 键 |
UZEDRNVLHSJHGQ-RVSCTIAXSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


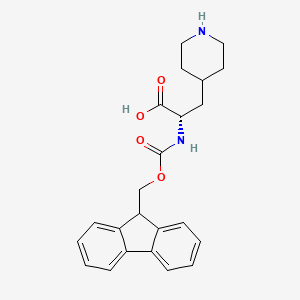
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
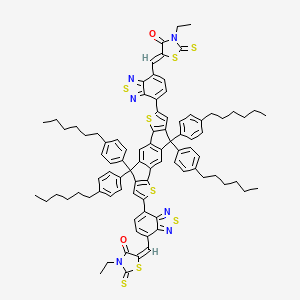
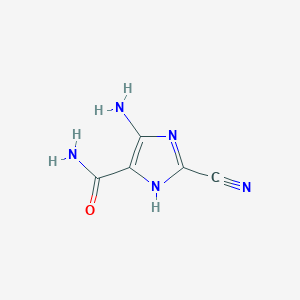
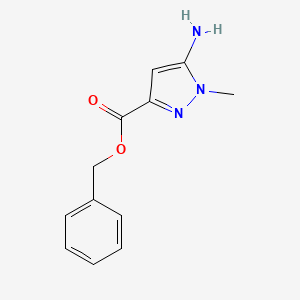
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
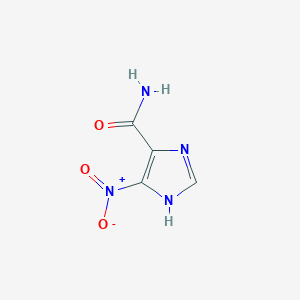
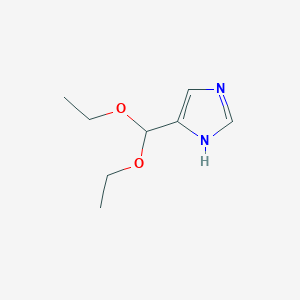
![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
